

Early Clinical Studies of Nialamide for Depression: A Technical Guide

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Compound of Interest

Compound Name: Nialamide hydrochloride

Cat. No.: B15618443

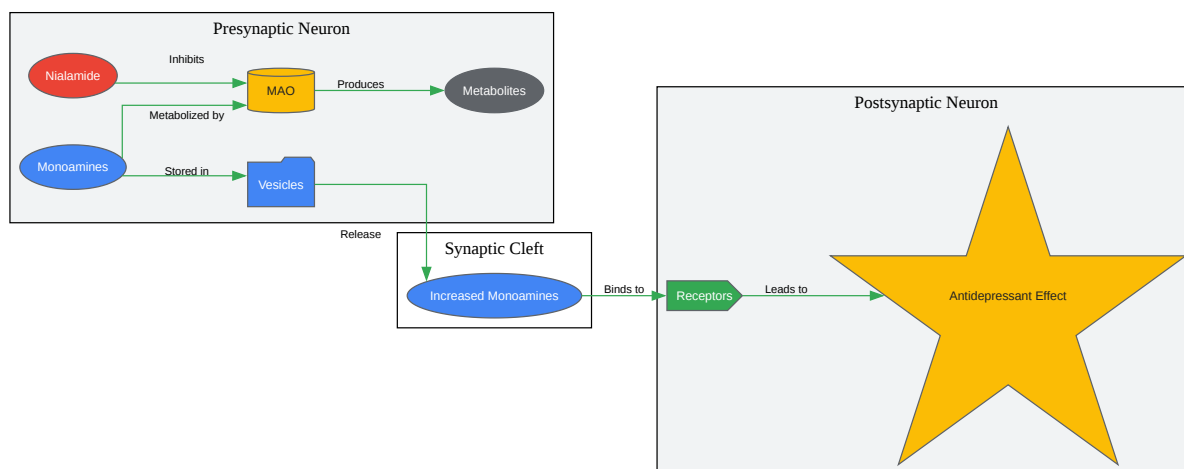
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of nialamide for the treatment of depression. Nialamide, a hydrazine derivative, was one of the first monoamine oxidase inhibitors (MAOIs) to be investigated as an antidepressant in the late 1950s and early 1960s. This document synthesizes the available data from key early clinical trials, focusing on experimental methodologies, quantitative outcomes, and the proposed mechanism of action at the time.

Core Mechanism of Action

Nialamide functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). [1] This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting MAO, nialamide increases the synaptic availability of these neurotransmitters, which was hypothesized to be the primary mechanism for its antidepressant effect.



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Figure 1: Proposed Mechanism of Action of Nialamide.

Experimental Protocols of Key Clinical Studies

The following sections detail the methodologies employed in three key early clinical studies of nialamide.

Inglis, Caird, and Sloane (1961): An Objective Assessment

This study aimed to provide an objective evaluation of nialamide's effects on depressed patients using a battery of psychological tests.

- **Patient Selection:** 20 hospitalized female patients diagnosed with primary depression of either endogenous or reactive type. A control group of 10 female patients with similar diagnoses was also included.
- **Dosage Regimen:** The experimental group received 150 mg of nialamide daily in divided doses for 21 days. The control group received a placebo identical in appearance.
- **Assessment of Efficacy:** A battery of psychological tests was administered before and after the treatment period. These included tests of learning, memory, psychomotor speed, and personality variables. Clinical assessments were also made.

Affleck, Forrest, and Martin (1961): Adjunctive Therapy in a Controlled Trial

This study investigated the efficacy of nialamide as an adjunct to standard treatments for depression in a hospital setting.

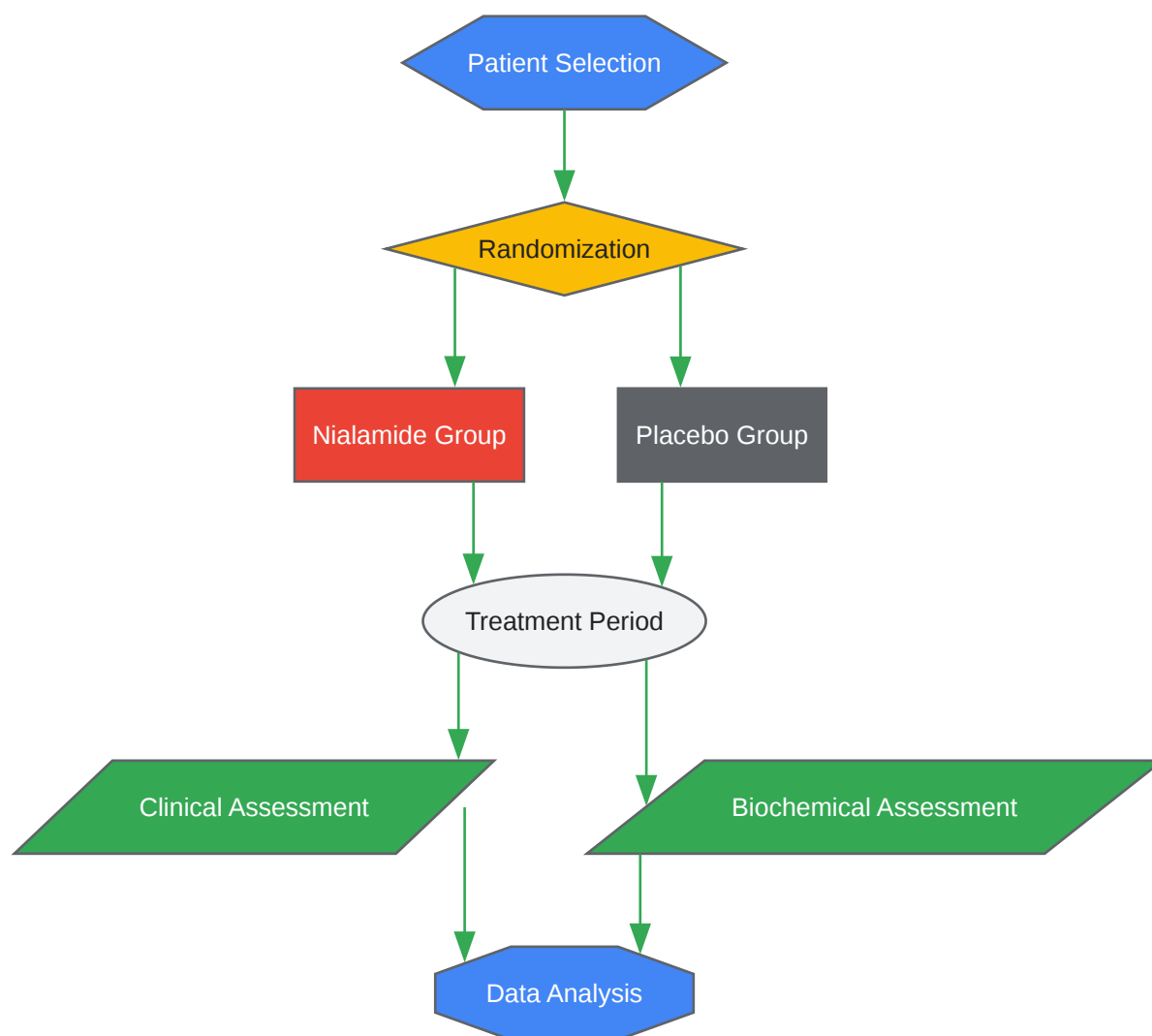
- **Patient Selection:** 40 hospitalized patients with a primary diagnosis of depression. Patients were allocated alternately to the treatment or control group.
- **Dosage Regimen:** The treatment group received nialamide in addition to their existing treatment (which could include electroconvulsive therapy or other medications). The initial dosage was 100 mg daily, which could be adjusted. The control group received a placebo in addition to their standard treatment. The trial duration was 4 weeks.
- **Assessment of Efficacy:** Clinical assessments were performed weekly by a psychiatrist who was blind to the patient's group allocation. A rating scale was used to score the severity of depression.

Dewhurst and Pare (1961): A Clinical and Biochemical Study

This study combined a clinical trial with biochemical measurements to investigate the relationship between MAO inhibition and clinical response.

- **Patient Selection:** 20 hospitalized patients with severe depression.

- Dosage Regimen: Patients received nialamide at a starting dose of 100 mg daily, which was increased to 200 mg daily if there was no clinical improvement. The treatment duration was up to 6 weeks.
- Assessment of Efficacy: Clinical response was assessed by two independent psychiatrists. Biochemical assessments included the measurement of urinary tryptamine and 5-hydroxyindoleacetic acid (5-HIAA) excretion to determine the degree of MAO inhibition.



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References

- 1. An Objective Assessment of the Effects of Nialamide on Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
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